Tris(3-aminopropyl)amine
Overview
Description
Tris(3-aminopropyl)amine, also known as this compound, is a chemical compound with the molecular formula C9H24N4. It is a tetraamine with three primary amine groups attached to a central nitrogen atom through propyl chains. This compound is widely used in various fields due to its unique chemical properties and versatility.
Mechanism of Action
Target of Action
Tris(3-aminopropyl)amine is a polypeptide that primarily targets copper ions and forms a chelate ring . It also has binding constants with nitrogen atoms, which are important in enzyme activities, biochemical properties, and the molecule’s structure .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of hydrogen bonds and the encapsulation of sulfate within the cavity via a total of six NH⋯O bonds . This leads to a 1:1 binding for each case .
Pharmacokinetics
It is known that the compound effectively extracts fluoride from water, showing approximately 99% efficiency . This suggests that the compound may have good bioavailability.
Result of Action
The result of this compound’s action is the formation of strong NH⋯anion interactions . This leads to the loss of NOESY contacts of two NH resonances for the complexes of F−, H2PO4−, HCO3−, HSO4−, or CH3COO− .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound should be handled in a well-ventilated place . It is also recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(3-aminopropyl)amine can be synthesized through several methods. One common approach involves the reaction of acrylonitrile with ammonia, followed by hydrogenation. The process typically involves the following steps:
Acrylonitrile Reaction: Acrylonitrile is reacted with ammonia to form 3-aminopropionitrile.
Hydrogenation: The 3-aminopropionitrile is then hydrogenated in the presence of a catalyst, such as Raney nickel, to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Tris(3-aminopropyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary and tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides and sulfonates are typical electrophiles used in substitution reactions.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
Tris(3-aminopropyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: It is employed in the modification of biomolecules and as a cross-linking agent in protein chemistry.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: It is used in the production of polymers, resins, and as a curing agent in epoxy formulations.
Comparison with Similar Compounds
Tris(2-aminoethyl)amine: Similar structure but with ethyl chains instead of propyl chains.
Diethylenetriamine: Contains two ethylene groups and three amine groups.
Triethylenetetramine: Contains three ethylene groups and four amine groups.
Uniqueness: Tris(3-aminopropyl)amine is unique due to its propyl chains, which provide greater flexibility and spacing between the amine groups compared to its ethyl analogs. This structural difference can influence its reactivity and binding properties, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N',N'-bis(3-aminopropyl)propane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24N4/c10-4-1-7-13(8-2-5-11)9-3-6-12/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXSDTGNCZVWTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN(CCCN)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338164 | |
Record name | Tris(3-aminopropyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4963-47-7 | |
Record name | Tris(3-aminopropyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(3-aminopropyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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